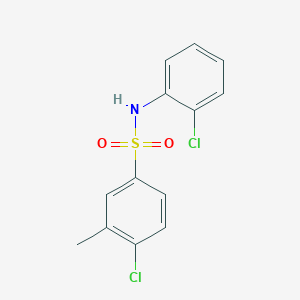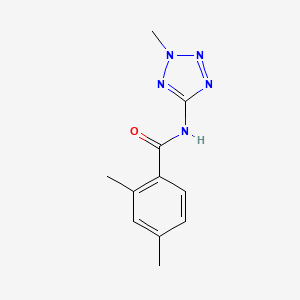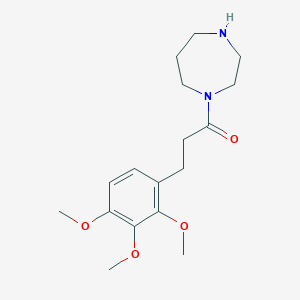
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of sulfonylurea herbicides and is effective against a broad range of weed species. Clomazone was first introduced in the market in the 1980s and has since then become an important tool for farmers to manage weed growth.
Mecanismo De Acción
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the accumulation of toxic intermediates that cause damage to the plant cells, eventually leading to its death. This compound is effective against both monocotyledonous and dicotyledonous weeds and has a long residual activity in the soil.
Biochemical and Physiological Effects:
This compound can have several biochemical and physiological effects on plants, such as the inhibition of photosynthesis, the disruption of cell membranes, and the induction of oxidative stress. These effects can lead to changes in plant growth, development, and metabolism. This compound can also affect the microbial communities in the soil, which can have implications for soil health and fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide is a useful tool for researchers studying plant physiology and herbicide resistance. It can be used to test the effectiveness of new herbicides and to understand the mechanisms of action of existing ones. However, the use of this compound in lab experiments requires careful handling and disposal to prevent environmental contamination. Researchers must also be aware of the potential impacts of this compound on non-target organisms and take appropriate measures to minimize any harm.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into 4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide. These include:
1. Developing more effective and environmentally friendly herbicides that can replace this compound.
2. Studying the long-term effects of this compound on soil health and fertility.
3. Investigating the potential impacts of this compound on non-target organisms, such as beneficial insects and soil microbes.
4. Developing methods to reduce the amount of this compound that is released into the environment during its production and use.
5. Studying the mechanisms of herbicide resistance in weeds and developing strategies to overcome it.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. While it is effective against a broad range of weed species, its use requires careful handling to prevent environmental contamination. Further research is needed to understand the long-term impacts of this compound on soil health and to develop more effective and environmentally friendly herbicides.
Métodos De Síntesis
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide can be synthesized by reacting 2-chloroaniline with 3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then chlorinated using thionyl chloride to obtain this compound. The synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide has been extensively studied for its herbicidal properties and its impact on the environment. Several research studies have focused on the effects of this compound on non-target organisms, such as aquatic plants, insects, and animals. The herbicide has been found to be toxic to some aquatic species and has the potential to cause ecological harm if not used properly.
Propiedades
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-8-10(6-7-11(9)14)19(17,18)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXHZXDEYPLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)

![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)
![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)
![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)

![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)
